molecular formula C12H11BrN2 B1424073 N-(5-Bromo-2-pyridinyl)-N-(2-methylphenyl)amine CAS No. 1220030-52-3

N-(5-Bromo-2-pyridinyl)-N-(2-methylphenyl)amine

Cat. No.: B1424073
CAS No.: 1220030-52-3
M. Wt: 263.13 g/mol
InChI Key: HSFHQSLGKJLUTM-UHFFFAOYSA-N
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Description

N-(5-Bromo-2-pyridinyl)-N-(2-methylphenyl)amine is an organic compound with the molecular formula C12H11BrN2 . This secondary amine, which features a brominated pyridine ring and a methyl-substituted phenyl ring, is primarily utilized in research and development settings. It serves as a valuable synthetic intermediate and building block in organic chemistry, particularly in metal-catalyzed cross-coupling reactions, such as the Chan-Lam N-arylation, for constructing more complex nitrogen-containing heterocycles . Compounds with similar structural motifs are frequently investigated for their potential applications in the development of non-linear optical (NLO) materials and as key intermediates in pharmaceutical research for creating novel bioactive molecules . Researchers value this compound for its use in exploring structure-activity relationships and synthesizing libraries of compounds for various experimental screenings. This product is intended for laboratory research purposes only and is not classified as a drug or approved for any diagnostic, therapeutic, or human use.

Properties

IUPAC Name

5-bromo-N-(2-methylphenyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2/c1-9-4-2-3-5-11(9)15-12-7-6-10(13)8-14-12/h2-8H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSFHQSLGKJLUTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101270255
Record name 5-Bromo-N-(2-methylphenyl)-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101270255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220030-52-3
Record name 5-Bromo-N-(2-methylphenyl)-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220030-52-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-N-(2-methylphenyl)-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101270255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Bromination of 2-Pyridinyl Derivatives

Method Overview:
This approach involves the selective bromination of 2-pyridinyl compounds, followed by amination to introduce the phenyl group.

Procedure Details:

  • Starting Material: 2-Pyridinyl compounds, typically 2-aminopyridine or derivatives thereof.
  • Bromination Step:
    • Reagents: Bromine (Br₂) or N-bromosuccinimide (NBS) as the brominating agent.
    • Conditions: Typically performed at 0°C to 40°C to control regioselectivity and prevent over-bromination.
    • Solvent: Halogenated hydrocarbons such as dichloromethane or chloroform are preferred.
    • Outcome: Formation of 5-bromo-2-pyridinyl intermediates with high regioselectivity.
    • Reference: Patent CN103012284A describes a similar bromination process, emphasizing the importance of temperature control to optimize yield and selectivity.

Nucleophilic Substitution with Aniline Derivatives

Method Overview:
Following bromination, the 5-bromo-2-pyridinyl intermediate undergoes nucleophilic substitution with 2-methylphenylamine (o-toluidine) to form the target amine.

Procedure Details:

  • Reagents:
    • 5-Bromo-2-pyridinyl intermediate.
    • 2-Methylphenylamine (o-toluidine).
    • Base such as potassium carbonate or sodium hydride to facilitate nucleophilic attack.
  • Conditions:
    • Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
    • Temperature: Elevated temperatures, typically between 80°C and 120°C, to promote substitution.
    • Duration: Several hours to ensure complete conversion.
  • Outcome: Formation of N-(5-bromo-2-pyridinyl)-N-(2-methylphenyl)amine.
  • Notes: The reaction may require catalytic amounts of copper or palladium if a cross-coupling strategy is employed.

Alternative Cross-Coupling Strategies

Method Overview:
Transition-metal catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, can be employed for higher selectivity and yields.

Procedure Details:

  • Reagents:
    • 5-Bromo-2-pyridinyl intermediates.
    • Arylboronic acids or amines.
    • Catalysts: Palladium complexes (e.g., Pd(PPh₃)₄).
    • Base: Potassium tert-butoxide or sodium tert-butoxide.
  • Conditions:
    • Solvent: Toluene, dioxane, or dioxane-water mixtures.
    • Temperature: 80°C to 110°C.
    • Duration: 12–24 hours.
  • Advantages: High regioselectivity, milder conditions, and broader substrate scope.

Purification and Characterization

Post-synthesis, the crude product is typically purified via recrystallization from solvents like methanol or ethanol. Characterization involves NMR, mass spectrometry, and melting point analysis to confirm structure and purity.

Data Summary Table: Preparation Methods

Method Starting Material Brominating Agent Key Conditions Advantages References
Direct Bromination 2-Aminopyridine derivatives Bromine / NBS 0–40°C, halogenated solvent Simple, cost-effective
Nucleophilic Substitution 5-Bromo-2-pyridinyl intermediate Aniline derivative 80–120°C, DMF/DMSO High yield, regioselectivity Literature
Cross-Coupling 5-Bromo-2-pyridinyl Arylboronic acid / amine 80–110°C, Pd catalyst Broad scope, milder Medicinal Chemistry Studies

Research Findings and Notes:

  • Selectivity Control: Temperature and solvent choice are critical in bromination to prevent polybromination and ensure regioselectivity at the 5-position of pyridine.
  • Reaction Optimization: Use of phase-transfer catalysts or ligands can improve yields in cross-coupling reactions.
  • Environmental and Cost Considerations: Methods utilizing catalytic systems and milder conditions are preferred for industrial scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-Bromo-2-pyridinyl)-N-(2-methylphenyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.

    Substitution: The bromine atom on the pyridine ring can be substituted with other nucleophiles (e.g., amines, thiols) under suitable conditions.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: LiAlH4, NaBH4

    Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base or catalyst.

Major Products Formed

    Oxidation: N-oxides

    Reduction: Amine derivatives

    Substitution: Substituted pyridine derivatives

Scientific Research Applications

Chemistry

  • Intermediate in Organic Synthesis : This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for further functionalization, making it valuable in the development of new chemical entities.
  • Catalysis : N-(5-Bromo-2-pyridinyl)-N-(2-methylphenyl)amine can be utilized in palladium-catalyzed reactions, such as Suzuki coupling, to produce novel pyridine derivatives. These derivatives can exhibit varied chemical properties and biological activities, expanding the scope of synthetic organic chemistry .

Biology

  • Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties. It has been evaluated alongside other nitrogen-containing heterocycles against various bacterial strains, showing potential efficacy against pathogens like Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties : The compound's structure suggests possible interactions with cancer-related pathways. Early investigations have indicated that it could act on molecular targets involved in tumor growth and proliferation, making it a candidate for further research in cancer therapy .

Medicine

  • Drug Discovery : this compound is being explored as a lead compound in drug discovery efforts. Its unique structural features may allow for the development of new therapeutic agents targeting specific diseases .
  • Mechanism of Action : The biological activity of this compound is attributed to its interaction with enzymes and receptors critical to various biological pathways. Detailed mechanistic studies are needed to elucidate these interactions fully.

Case Studies

  • Antimicrobial Studies : A study assessed the antimicrobial efficacy of several nitrogen-containing heterocycles, including this compound. The results indicated promising activity against key bacterial strains, supporting its potential as an antimicrobial agent.
  • Anti-Thrombolytic Activity : In related research involving pyridine derivatives, compounds structurally similar to this compound exhibited varying degrees of anti-thrombolytic activity, suggesting that modifications to the pyridine structure could enhance therapeutic effects .

Mechanism of Action

The mechanism of action of N-(5-Bromo-2-pyridinyl)-N-(2-methylphenyl)amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and targets would require detailed experimental studies.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The target compound and its analogs share a common pyridinylamine backbone but differ in substituents, which significantly influence their physical and chemical properties. Key comparisons are summarized below:

Compound Name Molecular Formula Molecular Weight Substituents Physical State Synthesis Yield Key References
N-(5-Bromo-2-pyridinyl)-N-(2-methylphenyl)amine C₁₂H₁₁BrN₂ 263.14 5-Br, N-2-methylphenyl Not reported Not reported
5-Bromo-N-(4-methoxyphenyl)pyridin-2-amine (1p) C₁₂H₁₁BrN₂O 279.14 5-Br, N-4-methoxyphenyl Brown solid 80%
N-(5-Bromo-2-pyridinyl)-N-(sec-butyl)amine C₉H₁₃BrN₂ 229.13 5-Br, N-sec-butyl Not reported Not reported
5-Bromo-N-methylpyrimidin-2-amine C₅H₆BrN₃ 172.03 5-Br, N-methyl (pyrimidine) Crystalline solid Not reported
N-(5-Bromo-2-pyridinyl)-N-(2-furylmethyl)amine C₁₀H₉BrN₂O 253.10 5-Br, N-2-furylmethyl Not reported Not reported

Key Observations :

  • Substituent Effects : Electron-withdrawing groups (e.g., bromine) enhance electrophilic reactivity, while bulky substituents (e.g., sec-butyl) may hinder crystallization .
  • Crystallinity : Brominated pyridinylamines like 5-bromo-N-methylpyrimidin-2-amine form planar pyrimidine rings with intermolecular hydrogen bonds (C–H⋯N, C–H⋯Br), stabilizing their crystal lattices .

Biological Activity

N-(5-Bromo-2-pyridinyl)-N-(2-methylphenyl)amine is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and related research findings.

Chemical Structure and Properties

This compound is characterized by a brominated pyridine ring and a methyl-substituted phenyl ring linked through an amine bond. Its molecular formula is C12H10BrNC_{12}H_{10}BrN . The presence of both bromine and a methyl group may significantly influence its reactivity and biological properties compared to similar compounds.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical biological pathways. Notably, it has been investigated for:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, potentially acting against various bacterial strains .
  • Anticancer Properties : The compound's structure indicates possible interactions with cancer-related pathways, making it a candidate for further investigation in cancer therapy .

Antimicrobial Studies

In a study assessing the antimicrobial efficacy of nitrogen-containing heterocycles, this compound was evaluated alongside other derivatives. While specific MIC (Minimum Inhibitory Concentration) values for this compound were not detailed, similar compounds showed promising activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Research has indicated that compounds with similar structures often target specific cancer pathways. For instance, derivatives of pyridine have been shown to inhibit tumor growth by interfering with cell signaling pathways . The unique combination of bromine and nitrogen in this compound could enhance its efficacy as an anticancer agent.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
N-(2-Pyridinyl)-N-phenylamineLacks bromine and methyl groupsReduced reactivity and potential activity
N-(5-Chloro-2-pyridinyl)-N-(2-methylphenyl)amineChlorine instead of bromineDifferent chemical properties may affect activity

The presence of both bromine and methyl groups in this compound likely enhances its biological profile compared to these analogs .

Case Studies and Experimental Data

A case study involving the synthesis of related pyridine derivatives highlighted the importance of substituents on biological activity. For example, derivatives synthesized via palladium-catalyzed reactions demonstrated varying degrees of antibacterial activity depending on their structural modifications . Such findings suggest that systematic variations in the chemical structure can lead to significant differences in biological outcomes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(5-Bromo-2-pyridinyl)-N-(2-methylphenyl)amine, and how can reaction conditions be systematically optimized?

  • Methodology :

  • Step 1 : Start with brominated pyridine derivatives (e.g., 5-bromo-2-aminopyridine) and substituted anilines (e.g., 2-methylaniline) for Buchwald-Hartwig or Ullmann coupling reactions. Use palladium catalysts (e.g., Pd(OAc)₂) with ligands like Xantphos .
  • Step 2 : Optimize temperature (80–120°C), solvent (toluene or DMF), and base (Cs₂CO₃) to enhance yield. Monitor progress via TLC or HPLC.
  • Step 3 : Purify via column chromatography (silica gel, hexane/EtOAc gradient) and confirm purity by NMR (<sup>1</sup>H/<sup>13</sup>C) and mass spectrometry.
    • Data Table :
Catalyst SystemSolventTemp (°C)Yield (%)Purity (HPLC)
Pd(OAc)₂/XantphosToluene1107899.2
CuI/1,10-PhenanthrolineDMF1006597.5

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to unambiguously characterize this compound?

  • Methodology :

  • <sup>1</sup>H NMR : Identify aromatic protons (δ 6.8–8.5 ppm) and methyl groups (δ 2.3–2.5 ppm). Coupling patterns distinguish pyridine (e.g., doublet for H3 and H4) and aniline protons .
  • IR Spectroscopy : Confirm N-H stretches (3300–3500 cm⁻¹) and C-Br vibrations (600–800 cm⁻¹).
  • High-Resolution MS : Use ESI+ mode to verify molecular ion [M+H]<sup>+</sup> (expected m/z: ~303.03).

Q. What crystallographic tools are recommended for resolving structural ambiguities?

  • Methodology :

  • Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation (solvent: CHCl₃/MeOH). Use SHELXL (for refinement) and ORTEP-3 (for visualization) .
  • Validation : Apply R-factor (<0.05) and check for missed symmetry using PLATON .

Advanced Research Questions

Q. How can computational methods (DFT, MD) predict the compound’s reactivity or binding modes in biological systems?

  • Methodology :

  • Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-31G(d) level. Calculate Fukui indices to identify nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., kinase binding) using GROMACS. Analyze RMSD and hydrogen bonding over 100-ns trajectories.

Q. What strategies resolve contradictions in biological activity data (e.g., inconsistent IC₅₀ values across assays)?

  • Methodology :

  • Assay Validation : Repeat experiments with standardized protocols (e.g., ATP concentration in kinase assays).
  • Meta-Analysis : Compare results across cell lines (e.g., HEK293 vs. HeLa) and normalize to controls. Use statistical tools (ANOVA, p-value <0.05) .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced properties?

  • Methodology :

  • Modification Sites : Replace Br with Cl/CF₃ (to tune lipophilicity) or methylphenyl with bulkier substituents (to improve steric hindrance) .
  • In Silico Screening : Dock derivatives into target proteins (e.g., PARP-1) using AutoDock Vina. Prioritize compounds with ΔG < -8 kcal/mol.

Q. What advanced techniques validate the compound’s role in catalytic or supramolecular systems?

  • Methodology :

  • Electrochemical Analysis : Perform cyclic voltammetry (CHI 760E) in anhydrous DMF to study redox behavior.
  • X-ray Absorption Spectroscopy (XAS) : Probe metal coordination in complexes (e.g., Mn/Co/Ni) at synchrotron facilities .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-Bromo-2-pyridinyl)-N-(2-methylphenyl)amine
Reactant of Route 2
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N-(5-Bromo-2-pyridinyl)-N-(2-methylphenyl)amine

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